3,6-Dimethylcyclohexa-3,5-diene-1,2-dione
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Overview
Description
3,6-Dimethylcyclohexa-3,5-diene-1,2-dione is an organic compound with the molecular formula C8H8O2. It is a derivative of cyclohexadiene, characterized by the presence of two methyl groups and two ketone functionalities. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylcyclohexa-3,5-diene-1,2-dione typically involves the oxidation of 3,6-dimethylcyclohexa-3,5-diene. Common oxidizing agents used include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethylcyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: Electrophilic substitution reactions are common due to the presence of electron-withdrawing ketone groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine, chlorine) under acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
3,6-Dimethylcyclohexa-3,5-diene-1,2-dione has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dimethylcyclohexa-3,5-diene-1,2-dione involves its reactivity as an electrophile due to the presence of the ketone groups. These groups attract nucleophiles, leading to various addition reactions. The compound’s unique structure allows it to participate in multiple reaction pathways, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- 2,3-Dimethylcyclohexa-2,5-diene-1,4-dione
- 2,6-Dimethylbenzoquinone
- 2,3-Dimethylcyclohexa-1,3-diene
Comparison: 3,6-Dimethylcyclohexa-3,5-diene-1,2-dione is unique due to its specific substitution pattern and the presence of two ketone groups. This structure imparts distinct reactivity compared to similar compounds, making it valuable in specific synthetic applications .
Properties
CAS No. |
63364-61-4 |
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Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
3,6-dimethylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C8H8O2/c1-5-3-4-6(2)8(10)7(5)9/h3-4H,1-2H3 |
InChI Key |
QRUQWWDWFFNIBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C(=O)C1=O)C |
Origin of Product |
United States |
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